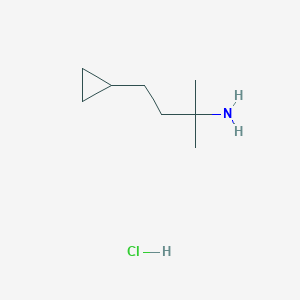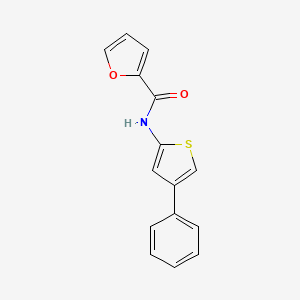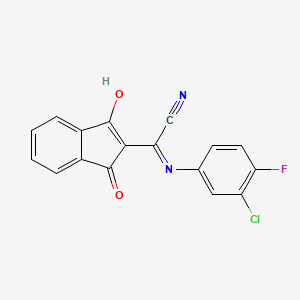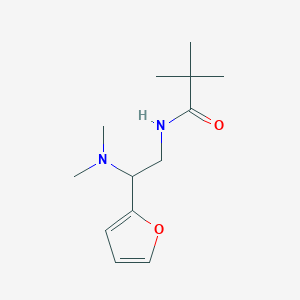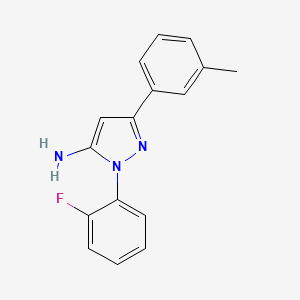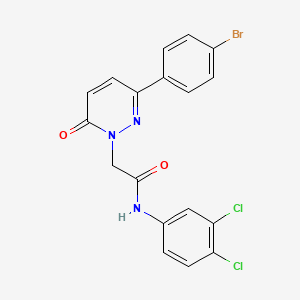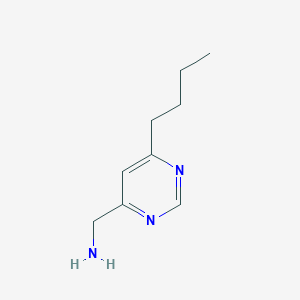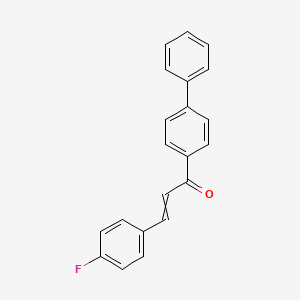![molecular formula C13H9BrClFOZn B14869921 2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)
2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenyl bromide+Zn→2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the arylzinc reagent with an aryl halide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide is used as a building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in drug molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of intermediates for various applications, including the production of polymers, dyes, and electronic materials.
Mecanismo De Acción
The mechanism by which 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the final coupled product.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc chloride
- 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc iodide
- 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc fluoride
Uniqueness
Compared to its analogs, 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The presence of both chlorine and fluorine atoms provides unique electronic properties that can be leveraged in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C13H9BrClFOZn |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
LIDFYVCIABQEGL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)COC2=C(C=CC(=C2)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


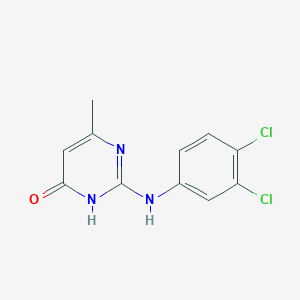
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
